molecular formula C10H12ClNO2 B14066694 1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one

1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one

Cat. No.: B14066694
M. Wt: 213.66 g/mol
InChI Key: ZYXKVZYUWNDJFJ-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the reaction of 3-amino-4-methoxybenzaldehyde with chloroacetone under acidic conditions to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds or other interactions with the active sites of enzymes, potentially inhibiting their activity. The chloropropanone moiety may also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-4-methoxyphenyl)ethanone: This compound is similar in structure but lacks the chloropropanone moiety.

    3,4-Dimethoxyphenethylamine: This compound has a similar aromatic ring structure but different functional groups.

Uniqueness

1-(3-Amino-4-methoxyphenyl)-3-chloropropan-1-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(3-amino-4-methoxyphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C10H12ClNO2/c1-14-10-3-2-7(6-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

ZYXKVZYUWNDJFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCl)N

Origin of Product

United States

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